

Application Notes and Protocols for Pyruvate Carboxylase-IN-4

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Compound of Interest

Compound Name: *Pyruvate Carboxylase-IN-4*

Cat. No.: *B12366675*

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Introduction

Pyruvate Carboxylase (PC) is a mitochondrial enzyme crucial for regulating cellular metabolism. It catalyzes the ATP-dependent carboxylation of pyruvate to oxaloacetate, a key anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[1][2] This process is vital for various biosynthetic pathways, including gluconeogenesis and lipogenesis, and is implicated in the progression of several diseases, notably cancer.[2] **Pyruvate Carboxylase-IN-4** is a potent and competitive inhibitor of PC, offering a valuable tool for investigating the roles of PC in health and disease.[3] These application notes provide detailed protocols for the use of **Pyruvate Carboxylase-IN-4** in cell culture experiments.

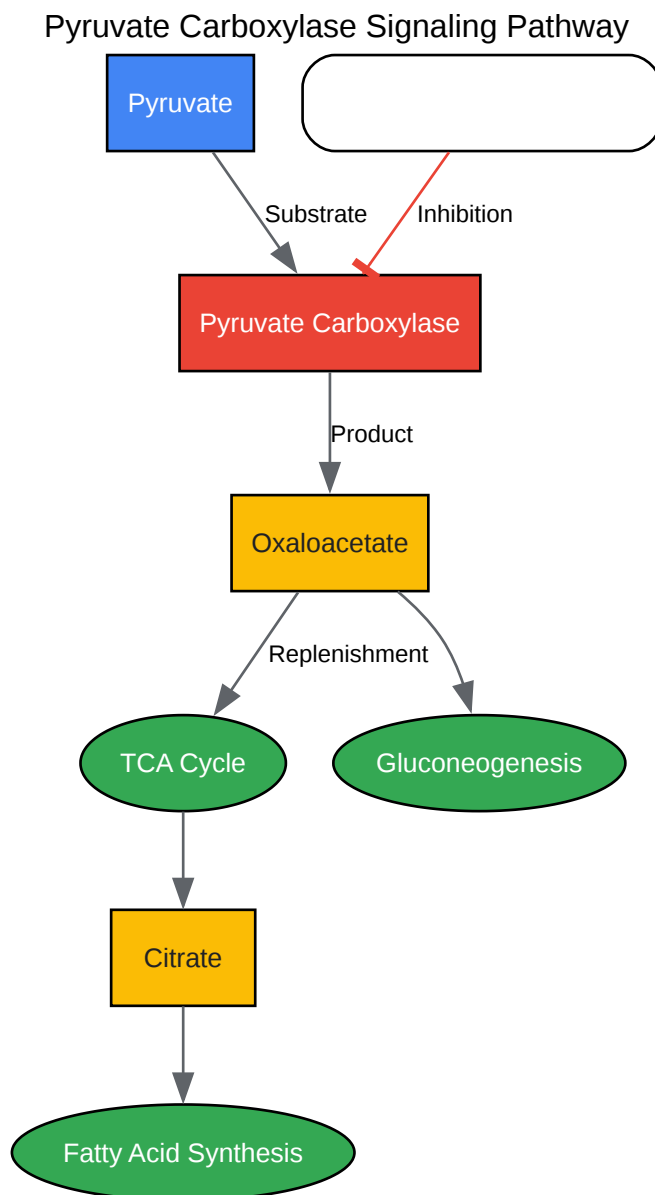
Biochemical and Physicochemical Properties

A clear understanding of the inhibitor's properties is essential for its effective use in experimental settings.

Property	Value	Reference
Mechanism of Action	Competitive inhibitor of Pyruvate Carboxylase	[3]
IC50	4.3 μ M	[3]
Molecular Formula	C12H9NO3	[3]
Molecular Weight	215.21 g/mol	[3]
CAS Number	2369048-06-4	[3]
Solubility	Soluble in DMSO	[4]
Storage	Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 6 months.	[5]

Signaling Pathway of Pyruvate Carboxylase

The inhibition of Pyruvate Carboxylase by **Pyruvate Carboxylase-IN-4** has significant downstream effects on cellular metabolism and related signaling pathways.



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Pyruvate Carboxylase metabolic pathway and its inhibition.

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of the inhibitor are critical for experimental success.

- Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of **Pyruvate Carboxylase-IN-4** in anhydrous DMSO.[4]

- Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[5]
- Storage: Store the aliquots in tightly sealed vials at -80°C.[5]

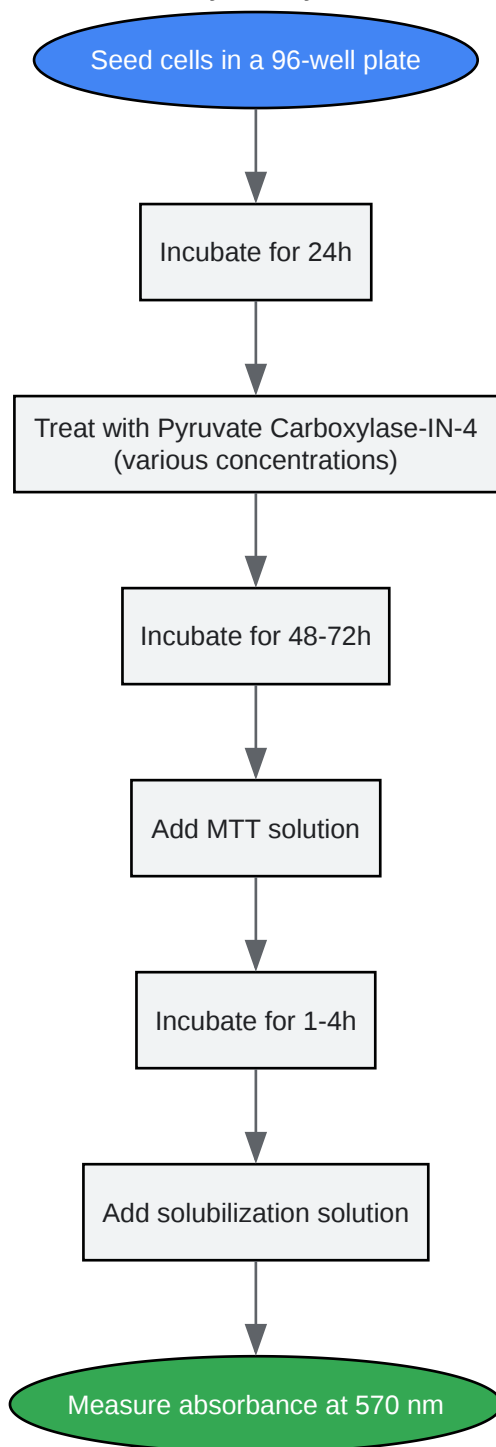
General Cell Culture Guidelines

- Vehicle Control: In all experiments, include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the inhibitor used.[4] The final DMSO concentration in the cell culture medium should typically be less than 0.5% to avoid solvent toxicity.[5]
- Sterilization: To prepare a sterile working solution, filter the stock solution through a 0.2 µm microfilter. Do not use high-temperature or high-pressure sterilization methods.[6]

Cell Viability Assay (MTT Assay)

This assay determines the effect of **Pyruvate Carboxylase-IN-4** on cell proliferation and viability.

Cell Viability Assay Workflow



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Workflow for the MTT cell viability assay.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Incubate for 24 hours to allow for cell attachment.[7]
- Inhibitor Treatment: Prepare serial dilutions of **Pyruvate Carboxylase-IN-4** in complete culture medium. A suggested starting concentration range is 0.1 to 100 μM . Remove the old medium and add the medium containing the inhibitor or vehicle control.[7]
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[8]
- Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Migration Assays

This assay assesses the effect of the inhibitor on collective cell migration.

Protocol:

- Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer. [10]
- Creating the Wound: Create a "scratch" or gap in the monolayer using a sterile pipette tip. [10]
- Washing: Gently wash the wells with PBS to remove detached cells.[11]
- Inhibitor Treatment: Add fresh medium containing **Pyruvate Carboxylase-IN-4** or vehicle control.

- Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.[10]
- Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

This assay evaluates the effect of the inhibitor on the migratory capacity of individual cells towards a chemoattractant.

Protocol:

- Cell Preparation: Culture cells to 80-90% confluency, then serum-starve for 12-24 hours. Harvest and resuspend the cells in a serum-free medium.[12]
- Assay Setup: Place Transwell inserts (with an appropriate pore size, typically 8 μm) into the wells of a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[13]
- Cell Seeding: Seed the prepared cells in the upper chamber of the Transwell insert in a serum-free medium containing **Pyruvate Carboxylase-IN-4** or vehicle control.[13]
- Incubation: Incubate the plate for a period that allows for cell migration (typically 12-24 hours).
- Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[12]
- Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.[14]
- Imaging and Quantification: Image the stained cells and count the number of migrated cells per field of view.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm the direct binding of **Pyruvate Carboxylase-IN-4** to Pyruvate Carboxylase within the cell.[15][16]

Protocol:

- Cell Treatment: Treat intact cells with **Pyruvate Carboxylase-IN-4** or vehicle control.
- Heating: Heat the cell lysates at a range of temperatures. The binding of the inhibitor is expected to increase the thermal stability of Pyruvate Carboxylase.[17]
- Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[18]
- Detection: Detect the amount of soluble Pyruvate Carboxylase at each temperature using Western blotting or other sensitive protein detection methods.[18]
- Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Troubleshooting

Issue	Possible Cause	Suggested Solution
High cell death in all groups	Solvent toxicity	Ensure the final DMSO concentration is below 0.5%. Run a DMSO toxicity curve for your specific cell line.
Inhibitor has no effect	Inhibitor instability, improper storage, or low concentration	Prepare fresh stock and working solutions.[6] Confirm inhibitor activity with a biochemical assay if possible. Increase the inhibitor concentration.
Precipitation in culture medium	Low solubility of the inhibitor in aqueous solutions	First, dilute the concentrated stock solution in a small volume of serum-free medium before adding it to the final culture volume. Gentle warming or sonication of the stock solution might help.[4]
Inconsistent results	Variability in cell seeding, inhibitor concentration, or assay execution	Standardize cell passage number and seeding density. Prepare fresh inhibitor dilutions for each experiment. Ensure consistent incubation times and assay conditions.

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